Disperse blue 102
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWIIAFGQLMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864323 | |
| Record name | C.I. Disperse Blue 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69766-79-6, 12222-97-8 | |
| Record name | Disperse Blue 102 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Dye Chemistry and Synthetic Research of Disperse Blue 102
Synthetic Pathways and Precursors
The manufacturing of Disperse Blue 102 involves a classic azo coupling reaction, a fundamental process in the synthesis of many dyes. worlddyevariety.comchemicalbook.com This process consists of two main stages: the diazotization of a heterocyclic amine and the subsequent coupling with a suitable coupling component. mdpi.com The key precursors for this compound are 5-Nitrothiazol-2-amine and 1-(Ethyl(m-tolyl)amino)propane-1,2-diol. worlddyevariety.comchemicalbook.com
5-Nitrothiazol-2-amine Diazo Coupling
The synthesis begins with the diazotization of 5-Nitrothiazol-2-amine. worlddyevariety.comchemicalbook.com In this reaction, the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as nitrosyl sulfuric acid, at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. mdpi.comgoogle.com The presence of the nitro group (-NO2) on the thiazole (B1198619) ring is crucial, as it acts as a strong electron-withdrawing group. This feature significantly enhances the electrophilicity of the diazonium salt, making it a potent component for the subsequent coupling reaction. google.com The use of 2-aminothiazole (B372263) derivatives as diazo components is common in the synthesis of disperse dyes, as they often result in dyes with high extinction coefficients and excellent brightness. researchgate.net
1-(Ethyl(m-tolyl)amino)propane-1,2-diol Coupling
The second stage of the synthesis is the coupling reaction, where the previously formed diazonium salt of 5-Nitrothiazol-2-amine reacts with the coupling component, 1-(Ethyl(m-tolyl)amino)propane-1,2-diol. worlddyevariety.comchemicalbook.com This aniline-type coupling component provides the final structural characteristics of the dye molecule. The coupling reaction is typically carried out in an acidic medium to maintain the stability of the dye. mdpi.com The diol group (propane-1,2-diol) in the coupler's structure influences the dye's physical properties, such as its solubility and affinity for synthetic fibers like polyester (B1180765) and cellulose (B213188) acetate (B1210297). worlddyevariety.comgoogle.com
Table 1: Precursors for the Synthesis of this compound
| Role | Chemical Name |
| Diazo Component | 5-Nitrothiazol-2-amine |
| Coupling Component | 1-(Ethyl(m-tolyl)amino)propane-1,2-diol |
Structure-Property Relationships in this compound Analogs
The properties of disperse dyes are intrinsically linked to their molecular structure. For azo dyes derived from 2-aminothiazoles, modifications to both the diazo component and the coupling component can lead to significant shifts in color and fastness properties.
The use of 2-amino-5-nitrothiazole (B118965) as a diazo component is known to produce a bathochromic shift (a shift to a longer wavelength, i.e., deeper color) compared to its benzene (B151609) analog, p-nitroaniline. researchgate.net For instance, coupling diazotized 2-amino-5-nitrothiazole with N,N-di-β-hydroxyethylaniline yields a reddish-blue dye, whereas the dye derived from 2-aminothiazole is a less valuable yellowish-red. google.com This demonstrates the profound effect of the nitro-substituted thiazole ring on the final color.
The structure of the coupling component also plays a vital role. The nature of the substituents on the aniline (B41778) ring can alter the electronic properties of the molecule, thereby influencing its color and fastness. nih.gov Research on other thiazole-based azo dyes shows that introducing different alkyl or functional groups on the aniline nitrogen or the aromatic ring can fine-tune the dye's properties. researchgate.netresearchgate.netsapub.org For example, studies on related disperse dyes have shown that the presence of groups like cyano (-CN) or ester groups can impact sublimation and wash fastness. scispace.comrsc.org While specific data on a wide range of this compound analogs is limited in the provided results, the general principles of azo dye chemistry suggest that variations would lead to a spectrum of colors and performance characteristics.
Table 2: Effect of Diazo Component on Dye Color
| Diazo Component | Coupling Component | Resulting Dye Color |
| 2-aminothiazole | N,N-di-β-hydroxyethylaniline | Yellowish-Red |
| 2-amino-5-nitrothiazole | N,N-di-β-hydroxyethylaniline | Reddish-Blue |
Advancements in Disperse Dye Formulation Relevant to this compound
Disperse dyes, including this compound, are by definition sparingly soluble in water. shreekrishnacorporation.com Therefore, their effective application in dyeing processes relies heavily on their formulation, which involves reducing the dye's particle size and ensuring a stable dispersion in the dye bath. researchgate.net
Recent advancements in dye formulation focus on improving efficiency and sustainability. bonafideresearch.com A key area of development is the creation of nano disperse dyes. researchgate.net By reducing the particle size of the dye to the nanometer scale (e.g., an average of 94 nm for a nano dispersion of C.I. Disperse Blue 79), several benefits can be achieved. researchgate.net These include excellent dispersion and stability, even at the high temperatures (130°C) used in polyester dyeing. researchgate.net
Toxicological and Health Research Perspectives of Disperse Blue 102
Allergic Contact Dermatitis Induced by Disperse Blue 102
This compound is recognized as a potential sensitizer, capable of inducing allergic contact dermatitis (ACD), a type IV delayed hypersensitivity reaction. mst.dklu.se This dye is part of the broader category of disperse dyes, which are a well-established cause of textile-related ACD. dermnetnz.org These dyes are used to color synthetic fibers like polyester (B1180765). made-in-china.comwikipedia.org Despite its classification as a potential allergen by entities such as the EU Commission, there is a notable scarcity of specific research and clinical data on this compound compared to other disperse dyes like Disperse Blue 106 and Disperse Blue 124. mst.dknih.gov
Clinical Manifestations and Dermatological Studies
Specific dermatological studies detailing the clinical presentation of ACD caused solely by this compound are not extensively documented in published literature. However, the manifestations of textile dye dermatitis from disperse dyes, in general, are well-characterized. Symptoms are typical of allergic contact dermatitis and can emerge within hours or, in some cases, several days after contact with the offending textile. dermnetnz.orgwyndly.com
The dermatitis commonly appears in areas where clothing has direct, and often occlusive, contact with the skin, and can be exacerbated by friction and sweating. dermnetnz.org Common sites of involvement include:
Waistband area
Upper thighs
Buttocks
Axillae (armpits)
The clinical presentation typically involves redness, inflammation, and itching. wyndly.com In more severe cases, blisters or bumps that may ooze fluid can develop. wyndly.com Chronic exposure can lead to dry, cracked, or scaly skin. wyndly.com While these are the general characteristics of disperse dye allergy, two different clinical subtypes have been identified in relation to disperse blue sensitization: an 'eczematous' type and an 'oedematous-plaque' type. nih.gov Due to the lack of specific studies, it remains unconfirmed whether this compound follows these exact patterns. A significant challenge noted in the literature is the lack of data from patch testing with this compound, which limits the ability to definitively link it to specific clinical cases. nih.gov
Immunological Mechanisms of Sensitization
The precise immunological mechanism of sensitization for this compound has not been specifically elucidated in scientific studies. However, the general pathway for skin sensitization by small chemical molecules, known as haptens, is well-understood and applicable to disperse dyes. researchgate.net
Disperse dyes, being small, lipophilic molecules, can penetrate the outer layer of the skin. researchgate.net To trigger an immune response, these haptens must first bind to larger carrier proteins within the skin, forming a hapten-protein complex. This process is considered the molecular initiating event in skin sensitization. researchgate.net This complex is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells, in the epidermis.
The APCs process the complex and migrate to the regional lymph nodes, where they present the haptenated peptide to naive T-cells. This leads to the activation and proliferation of allergen-specific memory and effector T-cells. Upon subsequent exposure to the same dye, these sensitized T-cells recognize the antigen, proliferate, and release inflammatory cytokines, resulting in the clinical manifestations of allergic contact dermatitis. chemotechnique.se Studies on azobenzene (B91143) disperse dyes have shown they can react covalently with nucleophilic proteins, supporting their function as potential haptens in this pathway. researchgate.net
Patch Testing Methodologies and Diagnostic Challenges
Patch testing is the gold standard for diagnosing allergic contact dermatitis. However, the diagnosis of textile dye allergies, including those potentially caused by this compound, presents several challenges.
To screen for common textile allergies, dermatologists often use a textile dye mix (TDM) containing several disperse dyes known to be frequent sensitizers. medicaljournalssweden.seescd.org Studies have investigated various formulations of these mixes to optimize the detection of dye allergies. medicaljournalssweden.seescd.org
A commonly studied mix includes eight disperse dyes: Disperse Blue 35, Disperse Yellow 3, Disperse Orange 1, Disperse Orange 3, Disperse Red 1, Disperse Red 17, Disperse Blue 106, and Disperse Blue 124. medicaljournalssweden.seescd.orgnih.gov Notably, this compound is not typically included in these standard screening mixes. This exclusion contributes to the sparse data on its prevalence as a contact allergen, as cases of sensitization may be missed unless it is specifically tested as an individual substance. nih.gov Research has shown that testing with individual dyes in addition to a mix is beneficial, as it can identify allergies that the mix might not detect. accustandard.com
Table 1: Composition of a Studied Textile Dye Mix This table is for illustrative purposes and shows dyes commonly included in research mixes; this compound is typically absent.
| Dye Component | CAS Number |
| Disperse Blue 35 | 12222-75-2 |
| Disperse Blue 106 | 12223-01-7 |
| Disperse Blue 124 | 61951-51-7 |
| Disperse Yellow 3 | 2832-40-8 |
| Disperse Orange 1 | 2581-69-3 |
| Disperse Orange 3 | 730-40-5 |
| Disperse Red 1 | 2872-52-8 |
| Disperse Red 17 | 3179-89-3 |
A significant diagnostic challenge is the purity and identity of the dye preparations used for patch testing. nih.gov Commercial-grade dyes are often impure, containing by-products from the manufacturing process. nih.gov Research on the widely tested Disperse Blue 106 and Disperse Blue 124 has shown that patch test preparations can be impure, and in some cases, patients react only to the impurities and not to the principal dye molecule itself. This has critical implications for accurate diagnosis and subsequent avoidance advice.
While specific analyses of this compound testing preparations are not detailed in the literature, this general issue of purity is a crucial consideration. A commercially available reference material for this compound is certified as a technical mixture of the commercial dye product, highlighting that the material represents the industrial-grade substance rather than a highly purified chemical. nih.gov Therefore, a positive reaction to a this compound patch test could potentially be caused by an impurity rather than the dye itself, complicating the identification of the true sensitizing agent.
A positive patch test reaction indicates that a person is sensitized to a particular substance, but it does not, on its own, confirm that the substance is the cause of their current dermatitis. accustandard.com A crucial step in the diagnostic process is to establish the clinical relevance of a positive test. This involves correlating the positive patch test result with the patient's clinical history and the pattern of their dermatitis.
For a positive reaction to this compound to be considered clinically relevant, there must be evidence of exposure to this specific dye in a context that could explain the skin eruption. For example, if a patient has dermatitis on their torso and tests positive for this compound, the clinician would need to determine if their clothing (e.g., a synthetic shirt) contains that dye. This can be difficult, as the specific dyes used are rarely listed on clothing labels. Studies on other disperse dyes have shown that establishing clinical relevance can be challenging, with relevance being confirmed in just over half of the cases with positive patch tests to a textile dye mix. accustandard.com The lack of data on the use of this compound in specific textiles further complicates the assessment of clinical relevance for any positive reactions. nih.gov
Prevalence Data and Epidemiological Trends of this compound Allergy
Allergic contact dermatitis from disperse dyes used in textiles is a recognized clinical issue. nih.govnih.gov General studies on disperse dyes have reported varying prevalence rates of allergic reactions in patch-tested populations, ranging from 1.35% in a large German study of 24,980 people to 6.7% in a study of 6,478 individuals. mst.dkresearchgate.net
However, there is a notable lack of specific prevalence data for this compound. A review of 54 studies on contact allergy to disperse dyes highlighted that while dyes like Disperse Blue 106 and Disperse Blue 124 have an average prevalence of over 1% in screening studies, there is a lack of data on patch testing for this compound. nih.govresearchgate.net This is despite this compound being listed as an allergen by the European Commission. nih.govresearchgate.net The absence of dedicated epidemiological studies and its infrequent inclusion in standard patch test series contribute to the scarcity of information on the prevalence and trends of allergy to this specific dye.
Table 1: General Prevalence of Allergic Reactions to Disperse Dyes (Mixed Cohorts)
| Study Population (Number of Individuals) | Prevalence of Allergy to Disperse Dyes (%) | Country/Region |
| 24,980 | 1.35% | Germany |
| 6,478 | 6.7% | Not Specified |
This table represents general findings for the class of disperse dyes, as specific data for this compound is not available.
Cross-Reactivity Patterns with Other Dyes and Chemicals
The potential for cross-reactivity between different dyes and other chemicals is an important consideration in the diagnosis and management of contact dermatitis. For instance, cross-reactivity has been frequently observed between certain azo dyes and paraphenylenediamine (PPD), as well as between structurally similar disperse dyes like Disperse Blue 106 and Disperse Blue 124. nih.govresearchgate.net
However, there is no available scientific literature or clinical data that specifically investigates the cross-reactivity patterns of this compound with other dyes or chemical compounds. lu.se Establishing such patterns is crucial for accurate diagnosis, but requires dedicated studies involving patch testing with purified substances. lu.se Without such research, the potential for co-sensitization or cross-reaction with other allergens remains unknown.
Broader Toxicological Research of this compound
Genotoxicity and Mutagenicity Assessments
There are no specific studies on the genotoxicity or mutagenicity of this compound. lgcstandards.com For context, other disperse dyes have been evaluated for these effects. For example, Disperse Blue 1 has been reported as weakly mutagenic in Salmonella typhimurium and has been shown to cause sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells. nih.govnih.gov Similarly, Disperse Blue 291 has demonstrated genotoxic and mutagenic effects in a human hepatoma cell line (HepG2). nih.gov However, these findings cannot be extrapolated to this compound without specific testing.
Cytotoxicity Studies in Cellular Models
No studies have been published that specifically assess the cytotoxicity of this compound in cellular models. Research on other disperse dyes has indicated potential cytotoxic effects. For instance, Disperse Blue 1 and Disperse Blue 124 have been shown to impair cell viability and mitochondrial function in mouse keratinocytes and intestinal porcine epithelial cells. nih.gov Another study found that Disperse Blue 291 decreased cell viability in human hepatoma cells. nih.gov The absence of similar data for this compound means its potential to cause cellular damage remains uncharacterized.
Effects on Systemic Enzymes and Biochemical Pathways
The impact of this compound on systemic enzymes and biochemical pathways is currently unknown, as no research has been conducted in this area. Studies on other dyes, such as the anthraquinone (B42736) dye Disperse Blue 2BLN, have investigated the enzymatic pathways involved in their degradation, noting the role of enzymes like manganese peroxidase. nih.gov However, without specific research, it is not possible to determine if this compound interacts with or disrupts any enzymatic or biochemical processes in the body.
Potential Carcinogenic Implications
Table 2: Summary of Available Toxicological Data for this compound
| Toxicological Endpoint | Finding for this compound |
| Skin Sensitization | May cause an allergic skin reaction. lgcstandards.com |
| Germ Cell Mutagenicity | No information available. lgcstandards.com |
| Carcinogenicity | No information available. lgcstandards.com |
| Reproductive Toxicity | No information available. lgcstandards.com |
| Cytotoxicity | No information available. |
| Enzyme Effects | No information available. |
Occupational Exposure Research and Risk Assessment of this compound
This compound is a synthetic dye belonging to the anthraquinone class, utilized primarily in the textile industry for coloring polyester and other synthetic fibers. mst.dkworlddyevariety.com Occupational exposure to this and other disperse dyes is a significant consideration for worker health and safety, with dermal contact being a primary route of concern.
Dermal Absorption and Exposure Pathways
The primary pathway for occupational exposure to this compound is through dermal absorption. nj.gov The chemical properties of disperse dyes, being only slightly soluble in water and designed to be absorbed by synthetic fibers, also facilitate their potential absorption through the skin. mst.dk In occupational settings, particularly in the textile industry, workers may come into direct contact with the dye in its powder form, as a paste, or on dyed fabrics.
Key exposure scenarios for dermal contact include:
Handling and weighing: Workers handling the powdered dye before it is mixed into a dye bath are at risk of skin contact and inhalation of dust.
Dyeing and finishing processes: Splashes and spills of the dye liquor can lead to direct skin contact. Handling of freshly dyed textiles that have not been thoroughly rinsed can also be a source of exposure.
Maintenance and cleaning: Cleaning of dyeing equipment and disposal of dye residues can result in dermal exposure if appropriate personal protective equipment is not used.
| Identifier | Information | Reference |
|---|---|---|
| Chemical Name | 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | lgcstandards.com |
| CAS Number | 12222-97-8 | worlddyevariety.com |
| Chemical Class | Anthraquinone / Azo | mst.dkworlddyevariety.com |
| Primary Use | Textile dye for synthetic fibers (e.g., polyester) | mst.dkmade-in-china.com |
| Primary Occupational Hazard | Skin sensitization (allergic skin reaction) | lgcstandards.com |
Hairdresser and Textile Worker Exposure Studies
Specific research focusing on occupational exposure to this compound among hairdressers and textile workers is limited. While disperse dyes are used in some semi-permanent hair color formulations, the available literature on hairdresser exposure tends to focus on other classes of dyes, such as oxidative hair dyes, and chemicals like ammonia (B1221849) and formaldehyde. There is no significant evidence in the reviewed literature to suggest that this compound is a common or significant source of exposure for hairdressers.
In contrast, the textile industry is the primary sector where occupational exposure to this compound is a concern. Studies on textile dye dermatitis frequently identify disperse dyes as a major cause of allergic contact dermatitis among textile workers. While much of this research has focused on other disperse dyes such as Disperse Blue 106 and Disperse Blue 124, the potential for sensitization from dyes within this class is well-established.
A significant challenge in the risk assessment of this compound is the noted lack of specific patch testing data for this compound in broader dermatological studies of textile workers. nih.gov This data gap makes it difficult to ascertain the precise prevalence of sensitization to this compound in comparison to other more frequently studied disperse dyes.
| Work Activity | Potential Exposure Pathway | Form of Substance |
|---|---|---|
| Weighing and mixing of dyes | Dermal, Inhalation | Powder, Dust |
| Loading dyes into machines | Dermal | Liquid, Paste |
| Handling of newly dyed textiles | Dermal | Residue on fabric |
| Machine and equipment cleaning | Dermal | Liquid, Sludge |
| Quality control sampling | Dermal | Liquid, Dyed fabric |
The risk of occupational exposure and subsequent health effects is managed through the implementation of safety protocols, including the use of personal protective equipment (PPE) such as gloves, protective clothing, and eye protection, as well as adequate ventilation in areas where powdered dyes are handled. lgcstandards.com
Environmental Fate and Degradation Research of Disperse Blue 102
Advanced Oxidation Processes (AOPs) for Disperse Blue 102 Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ohsu.edunih.gov These processes have been investigated for their effectiveness in degrading persistent dyes like this compound. researchgate.netlidsen.com
Photocatalytic Degradation Studies
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that can break down pollutants. doi.org This method has been shown to be effective for the degradation of various dyes. researchgate.netuniroma1.it
Modified nano-titanium dioxide (TiO2) film electrodes have been researched for the photocatalytic degradation of disperse dyes. researchgate.netscite.ai These electrodes, prepared using methods like sol-gel and dip-coating, have shown effectiveness in degrading Disperse Blue under both UV light and sunlight. researchgate.netscite.ai The modification of TiO2 with other elements can enhance its photocatalytic activity by improving the separation of photo-generated electron-hole pairs and increasing the utilization of visible light. researchgate.netscite.ai For instance, co-doping with Yttrium (Y) and Fluorine (F) was found to enhance degradation under sunlight, while Cerium (Ce) and Fluorine (F) co-doping improved performance under UV light. researchgate.netscite.ai Research has demonstrated that a high decolorization rate of over 90% can be achieved within 30 minutes under UV light for a 100 mg/L solution of a disperse blue dye using a prepared nano-TiO2 electrode. researchgate.net
Table 1: Photocatalytic Degradation of Disperse Blue with Modified Nano-TiO2 Film Electrode
| Light Source | Decolorization Extent (within 30 min) |
|---|---|
| Sunlight | 44.43% |
| UV Light | 96.86% |
Data sourced from a study on the photocatalytic degradation of Disperse Blue using modified nano-TiO2 film electrodes. researchgate.netscite.ai
Nanocatalysts composed of Manganese (Mn) doped Zinc Oxide (ZnO) have also been synthesized and tested for the photocatalytic degradation of disperse dyes. jetir.orgjetir.org These catalysts are effective in breaking down dye molecules under UV irradiation. jetir.orgjetir.org The doping of ZnO with Mn can improve its photocatalytic efficiency. jetir.org Studies on a similar disperse blue dye (Disperse Blue 79:1) showed that ZnO/Mn nanocatalysts can achieve up to 98% dye elimination after 60 minutes of irradiation under optimal conditions. jetir.orgjetir.org
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters. doi.orgmdpi.com
pH: The pH of the solution plays a crucial role in the degradation process. jetir.orgacs.org For ZnO/Mn nanocatalysts, an optimal pH of 8.5 was observed for the degradation of a disperse blue dye. jetir.org The pH affects the surface charge of the catalyst and the generation of hydroxyl radicals, which are key to the degradation process. doi.orgjetir.org
Catalyst Concentration: The amount of catalyst used affects the degradation rate. doi.orgjetir.org Initially, increasing the catalyst concentration leads to a higher degradation rate due to the increased surface area and number of active sites. doi.orgjetir.org However, beyond an optimal concentration, the rate may level off as the solution becomes opaque to light or due to catalyst particle aggregation. jetir.org For the degradation of a disperse blue dye with ZnO/Mn, the optimal catalyst amount was found to be 0.05 gm/100 ml of the dye solution. jetir.org
Dye Concentration: The initial concentration of the dye also impacts the degradation efficiency. doi.orgmdpi.com Generally, a decrease in the percentage of degradation is observed with an increase in the initial dye concentration. doi.org This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can hinder the penetration of light and the generation of reactive oxygen species. mdpi.com
Table 2: Optimal Conditions for Photocatalytic Degradation of a Disperse Blue Dye using ZnO/Mn Nanocatalyst
| Parameter | Optimal Value |
|---|---|
| pH | 8.5 |
| Catalyst Concentration | 0.05 gm/100 ml |
| Dye Concentration | 3x10⁻⁵ M |
Data from a study on the photocatalytic degradation of Disperse Blue 79:1. jetir.org
Fenton and Photo-Fenton Oxidation Processes
Studies on other disperse dyes have demonstrated the effectiveness of these processes. For example, research on Disperse Red 17 showed a maximum removal efficiency of 98% using the photo-Fenton process. e-ijep.co.in Similarly, for Disperse Yellow 119 and Disperse Red 167, high removal rates of spectral absorption coefficient (SAC) and chemical oxygen demand (COD) were achieved using both Fenton and solar photo-Fenton processes. capes.gov.br While specific studies on this compound using these methods were not found in the provided results, the successful application of Fenton and photo-Fenton processes to other disperse dyes suggests their potential for degrading this compound as well. The efficiency of these processes is also dependent on factors like pH, and the concentrations of Fe²⁺ and H₂O₂. e-ijep.co.inascelibrary.comcapes.gov.brmdpi.com
H2O2/Fe2+ Systems
The Fenton process, which utilizes a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+), is a well-established AOP for treating industrial wastewater containing synthetic dyes. nih.govresearchgate.net The reaction between Fe2+ and H2O2 generates hydroxyl radicals, which are the primary agents of degradation. nih.govphyschemres.org
Research on the degradation of Disperse Blue 79, a dye structurally similar to this compound, demonstrated the efficacy of the Fenton process. In one study, optimal conditions for the degradation of a 60 mg/L solution of Disperse Blue 79 were found to be a hydrogen peroxide concentration of 150 mg/L and a ferrous ion concentration of 20 mg/L, resulting in an 85% color removal and a 75% reduction in Chemical Oxygen Demand (COD) after 60 minutes. researchgate.net Another study investigating the degradation of two commercial dyes, Red M5B and Blue MR, found that maximum color and COD removal was achieved with Fe2+ doses between 10-25 mg/L and H2O2 doses of 400-500 mg/L at a pH of 3.0. nih.gov
The efficiency of the Fenton process is influenced by several factors, including the concentrations of H2O2 and Fe2+, the pH of the solution, and the reaction time. nih.govresearchgate.net An acidic pH, typically around 3.0, is generally optimal for the Fenton reaction. nih.govphyschemres.org
Influence of UV Radiation
A study on the treatment of Disperse Red 17 in the presence of UV radiation (20 and 40 watts) and ferrous ions showed a maximum removal of 98% at 60 minutes with a 40-watt UV lamp. e-ijep.co.in In the absence of UV radiation but with H2O2, a 95.7% removal was observed. e-ijep.co.in This highlights the synergistic effect of combining UV radiation with Fenton's reagent. The photolysis of hydrogen peroxide by UV radiation breaks the O-O bond, yielding two hydroxyl radicals for each H2O2 molecule. hristov.com
Ozonation and Combined O3/UV/H2O2 Systems
Ozonation is another effective AOP for the degradation of dyes in wastewater. mdpi.com Ozone (O3) can react with organic compounds directly or indirectly through the formation of hydroxyl radicals, particularly at higher pH values. sswm.infomdpi.com Combining ozonation with UV radiation and/or hydrogen peroxide can further enhance the degradation efficiency by increasing the production of these highly reactive radicals. sswm.infomdpi.com
Studies have shown that ozonation can be highly effective in decolorizing dye solutions. For instance, complete decolorization of C.I. Reactive Blue 171 (50 mg/L) was achieved using ozonation. researchgate.net In contrast, the UV/H2O2 process showed poor decolorization efficiency for the same dye, indicating that the effectiveness of different AOPs can be highly dependent on the specific dye structure. researchgate.net The combination of ozone with hydrogen peroxide (the PEROXONE process) accelerates the decomposition of ozone and enhances the production of hydroxyl radicals, especially at pH values above 5. sswm.info
The efficiency of these combined systems is influenced by factors such as pH, with higher pH values generally favoring the decomposition of ozone and the formation of hydroxyl radicals. sswm.info
Electrochemical Oxidation
Electrochemical oxidation represents a promising technology for the treatment of textile effluents, offering advantages such as high efficiency and the absence of a need for additional chemicals. chemrxiv.orgtuiasi.ro This method involves the generation of oxidants on the surface of an electrode, which then degrade the organic pollutants. uclm.es
In a study on the electrochemical treatment of Disperse Blue 1 dye using graphite (B72142) electrodes, a color reduction of 85.4% was achieved for an initial concentration of 50 mg/L. chemrxiv.org The efficiency of the process was found to be dependent on several parameters, including initial dye concentration, pH, and current intensity. chemrxiv.orgtuiasi.ro Optimal conditions in one study were a pH of 4 and a current of 1A. chemrxiv.org Another study using graphite electrodes for Disperse Blue 1 found a maximum decolorization efficiency of 90% at a pH of 7. tuiasi.ro The use of different electrode materials, such as Ti/SnO2/SbO(x)/RuO2, has also been investigated and shown to achieve 100% decolorization and significant COD removal for reactive dyes. researchgate.net
Table 1: Effect of Initial Concentration on Color Removal of Disperse Blue 1 via Electrochemical Oxidation
| Initial Concentration (mg/L) | Color Reduction (%) |
|---|---|
| 50 | 85.4 chemrxiv.org |
| 95 | 67.4 chemrxiv.org |
| 145 | 67.8 chemrxiv.org |
Data from a study using graphite electrodes. chemrxiv.org
Table 2: Effect of pH on Color Removal of Disperse Blue 1 via Electrochemical Oxidation
| pH | Color Removal Efficiency (%) |
|---|---|
| 4 | 58.7 chemrxiv.org |
| 7 | 90 tuiasi.ro |
| 9 | 54.6 chemrxiv.org |
Data compiled from studies using graphite electrodes. chemrxiv.orgtuiasi.ro
Biological Degradation and Bioremediation Research
Biological treatment methods offer a cost-effective and environmentally friendly alternative for the degradation of synthetic dyes. nih.gov Microorganisms, particularly fungi, have demonstrated significant potential in decolorizing textile effluents through the action of their enzymatic systems. nih.govijcmas.com
Fungal Decolorization Studies
Several fungal species have been investigated for their ability to decolorize and degrade various dyes, including anthraquinone (B42736) dyes like Disperse Blue. nih.govresearchgate.net White-rot fungi are particularly effective due to their production of non-specific, powerful ligninolytic enzymes. ijcmas.comcdnsciencepub.com
One study focused on Aspergillus sp. XJ-2, which showed a high decolorization rate of 93.3% for Disperse Blue 2BLN (a similar anthraquinone dye) after 120 hours under microaerophilic conditions. nih.gov The study identified several degradation products, indicating the breakdown of the dye's chromophoric group. nih.gov Another fungus, Chlorella sorokiniana XJK, achieved an 83% decolorization rate of Disperse Blue 2BLN in 6 days. researchgate.net
Role of Ligninolytic Enzymes (e.g., Manganese Peroxidase)
The decolorization of dyes by fungi is primarily attributed to their ligninolytic enzyme systems, which include laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). nih.govijcmas.comiwaponline.com These enzymes are extracellular and have a broad substrate specificity, allowing them to oxidize a wide range of recalcitrant pollutants. nih.govcdnsciencepub.com
Manganese peroxidase (MnP) plays a crucial role in the degradation of many dyes. nih.govcdnsciencepub.com MnP catalyzes the oxidation of Mn2+ to Mn3+, which then acts as a diffusible oxidizing agent, attacking the dye molecule. nih.govcdnsciencepub.com In the study with Aspergillus sp. XJ-2, extracellular manganese peroxidase activity was found to be the most closely related to the rate of decolorization. nih.gov The enzyme activities of laccase and manganese peroxidase in Chlorella sorokiniana XJK were determined to be 3.89 U/mL and 4.86 U/mL, respectively, playing a significant role in dye decolorization. researchgate.net Research on Trametes versicolor also highlighted the involvement of MnP and laccase in the decolorization of various acid dyes. jmb.or.kr
Table 3: Ligninolytic Enzyme Activities in Chlorella sorokiniana XJK during Disperse Blue 2BLN Degradation
| Enzyme | Activity (U/mL) |
|---|---|
| Laccase | 3.89 researchgate.net |
| Manganese Peroxidase | 4.86 researchgate.net |
Proposed Degradation Pathways and Metabolites
Research into the fungal degradation of this compound, also known as Disperse Blue 2BLN, by Aspergillus sp. XJ-2, has led to the proposal of more than one degradation pathway. nih.govtandfonline.com The initial and key step for the decolorization of this anthraquinone dye is the attack on its conjugate structure by manganese peroxidase, an enzyme produced by the fungus. nih.govtandfonline.com This enzymatic action leads to the breakage of the dye's chromogenic groups. nih.govtandfonline.com
Two primary degradation pathways have been hypothesized based on the cleavage of the anthraquinone chromophore at different positions. One pathway involves the breakage at the C10-C11 and C13-C14 bonds, while the other involves cleavage at the C10-C11 and C12-C13 bonds. nih.govtandfonline.com Analysis of the relative content of the resulting metabolites suggests that the former pathway is the more likely route of degradation. nih.govtandfonline.com This process results in the formation of several intermediate compounds. nih.govtandfonline.com The enzymatic degradation by Aspergillus sp. XJ-2 is noteworthy as it produces end products with smaller molecular weights, and in some cases, achieves partial mineralization, which is a significant advantage over some previously reported degradation mechanisms of other dyes that resulted in sub-products with higher molecular weights. nih.govtandfonline.com
Algal and Algal-Bacterial Symbiotic Systems for Degradation
The use of microalgae has shown potential for the degradation of disperse dyes. The freshwater microalga Chlorella sorokiniana XJK has been identified as capable of degrading Disperse Blue 2BLN. researchgate.net Under optimal conditions, a decolorization rate of up to 83% was achieved in 6 days of cultivation with this microalga. researchgate.net The degradation process is attributed to the enzymatic activity within the microalgae, specifically laccase and manganese peroxidase. researchgate.net
Algal-bacterial symbiotic systems are also being investigated for the treatment of dyeing wastewater. researchgate.net These systems leverage the synergistic relationship between algae and bacteria for more effective pollutant removal. nih.gov In such a system, heterotrophic bacteria break down organic matter, producing CO2 which is then utilized by the algae for photosynthesis. nih.gov One study compared an algae-bacteria tandem system with a bacteria-algae tandem system for treating dyeing wastewater. researchgate.net The results indicated that the algae-bacteria system was more effective, achieving higher rates of chemical oxygen demand (COD) removal and decolorization. researchgate.net The degradation pathways in the two different tandem systems were also observed to differ based on the analysis of the degradation products. researchgate.net
Anaerobic and Aerobic Degradation Conditions
The degradation of disperse dyes can occur under both anaerobic and aerobic conditions, with sequential anaerobic-aerobic processes often being the most effective for complete mineralization. lifesciencesite.combioline.org.br
Under anaerobic conditions, the primary mechanism for the decolorization of azo dyes is the reductive cleavage of the azo bond, which results in the formation of colorless aromatic amines. pantareiwater.combioline.org.br This process is generally more efficient for color removal than aerobic degradation. nih.gov However, the resulting aromatic amines can be toxic and are not typically degraded further under anaerobic conditions. frontiersin.orgpantareiwater.com
A subsequent aerobic stage is therefore crucial for the complete degradation of the dye. bioline.org.br In the aerobic phase, the aromatic amines formed during the anaerobic stage are broken down into less harmful compounds. frontiersin.orgresearchgate.net This two-step anaerobic-aerobic process has been shown to be effective for the treatment of various dyes, including Disperse Blue 79, where the dye was converted to aromatic amines in an anaerobic phase, followed by mineralization of these amines in an aerobic phase. frontiersin.orgnih.gov Studies on other disperse dyes, like Disperse Red, have demonstrated high decolorization rates (up to 98.47%) using a sequential anaerobic-aerobic system. lifesciencesite.com
Coagulation and Flocculation Methodologies for Removal
Coagulation and flocculation are established chemical-physical methods used for the removal of dyes from textile wastewater. brookhaveninstruments.com.cnresearchgate.net This process involves the addition of coagulants to destabilize colloidal particles, followed by flocculation to promote the aggregation of these particles, which can then be removed by sedimentation. mdpi.com The effectiveness of this method is dependent on several factors, including the type and dosage of the coagulant, pH of the solution, and the characteristics of the dye. brookhaveninstruments.com.cnresearchgate.net
For disperse dyes, which are generally nonionic, coagulation can be an effective removal method. brookhaveninstruments.com.cn Studies have investigated the use of various coagulants such as alum, polyaluminium chloride (PACl), and magnesium chloride (MgCl2) for the removal of disperse dyes. researchgate.netresearchgate.net For instance, the removal of disperse dyes has been shown to be efficient when using MgCl2 as a coagulant at a high pH. brookhaveninstruments.com.cn The addition of coagulant aids can also enhance the process. brookhaveninstruments.com.cn Research on a disperse dye, Bemacron Blue RS 01, demonstrated a removal efficiency of 95.1% at pH 8 using aluminum sulfate (B86663) as the coagulant and a flocculant. mdpi.com Another study highlighted the potential of using water treatment residuals (WTR), a by-product of water treatment plants, as a coagulant for disperse dye removal. deswater.com
Identification of Degradation Products and Intermediates
Spectroscopic Analysis (FTIR, UV-Vis)
Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used to monitor the degradation of dyes and identify changes in their chemical structure. tandfonline.comaip.org
UV-Vis Spectroscopy: UV-Vis spectral analysis can confirm the decolorization of the dye solution. tandfonline.com The decrease in the intensity of the absorption peaks in the visible region indicates the breakdown of the chromophoric structure responsible for the color of the dye. tandfonline.com In the study of Disperse Blue 2BLN degradation by Chlorella sorokiniana XJK, UV-Vis analysis revealed the breakdown of the major chromophore group. researchgate.net
FTIR Spectroscopy: FTIR analysis provides information about the functional groups present in the parent dye molecule and its degradation products. tandfonline.com By comparing the FTIR spectra before and after degradation, it is possible to identify the cleavage of specific bonds and the formation of new functional groups. tandfonline.comaip.org For example, in the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2, FTIR analysis was used to detect the intermediates of degradation, which revealed the cleavage of the anthraquinone chromophoric group. tandfonline.com Similarly, in the degradation of Disperse Blue 2BLN by Chlorella sorokiniana XJK, FTIR analysis showed that the major chromophore group was broken down. researchgate.net
Chromatographic-Mass Spectrometric Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique employed to identify the intermediate metabolites formed during the degradation of this compound. This method separates volatile and semi-volatile compounds in a sample and then identifies them based on their mass spectrum, providing crucial insights into the degradation pathways.
Research into the microbial degradation of anthraquinone dyes, such as Disperse Blue 2BLN (a dye structurally related to this compound), has utilized GC-MS to elucidate the breakdown process. nih.govtandfonline.com In one study, the fungus Aspergillus sp. XJ-2 was shown to effectively decolorize and degrade the dye over 120 hours. tandfonline.com GC-MS analysis of the extracts at different time points revealed the cleavage of the dye's primary chromophoric group and its conversion into several smaller, lower-molecular-weight compounds. nih.govtandfonline.com
Similarly, studies involving the oleaginous microalgae Chlorella sorokiniana XJK for the degradation of Disperse Blue 2BLN also confirmed the breakdown of the dye's main chromophore. researchgate.net The analysis identified the formation of various low-molecular-weight compounds, indicating the dye's conversion during the treatment process. researchgate.net
Detailed findings from these GC-MS analyses have successfully identified several degradation products. The following table summarizes the key metabolites detected, their retention times in the gas chromatograph, and their characteristic mass-to-charge ratios (m/z) that confirm their identity.
Table 1: GC-MS Analysis of Disperse Blue Degradation Metabolites
| Metabolite Identified | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Study Context | Source |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate | 50.138 | 292 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| Dibutyl phthalate | 47.232 | 278 | Fungal & Microalgal Degradation | nih.gov, researchgate.net, tandfonline.com |
| 1,3-Indanone | 47.232 | 146 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| 2-(N-methyl-p-phenylenediamine) ethanol | 34.558 | 167 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| Hydroquinone | 24.556 | 110 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| 2,4-di-tert-butylphenol | Not specified | 206 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| Ethyl propionate | 3.905 | 102 | Fungal Degradation (Aspergillus sp. XJ-2) | nih.gov, tandfonline.com |
| Ethylbenzene | Not specified | Not specified | Microalgal Degradation (C. sorokiniana) | researchgate.net |
| Ethyl acetate (B1210297) | Not specified | Not specified | Microalgal Degradation (C. sorokiniana) | researchgate.net |
Analytical Methodologies for Disperse Blue 102
Extraction Techniques from Textile Matrices
The initial and critical step in the analysis of Disperse Blue 102 from textile products is the efficient extraction of the dye from the fiber matrix. The choice of extraction technique is pivotal to ensure quantitative recovery of the analyte for subsequent analysis.
Solvent extraction is a primary method for isolating this compound from textile fibers. The selection of an appropriate solvent is crucial and is dependent on the dye's solubility and the nature of the textile material. Methanol (B129727) has been identified as a suitable solvent for this purpose. labrulez.com The process typically involves immersing the textile sample in the solvent and utilizing energy to facilitate the movement of the dye from the textile into the solvent.
A common laboratory procedure involves the use of an ultrasonic bath to enhance the extraction process. For instance, a sample can be treated with methanol for a duration of 15 minutes in an ultrasonic bath heated to 50 °C. labrulez.com This combination of solvent, heat, and sonication effectively breaks the dye-fiber interactions, allowing the dye to dissolve in the solvent.
In addition to conventional solvent extraction, environmentally friendly approaches are also being explored. One such method involves the use of soap nut extract to remove unfixed disperse dyes from polyester (B1180765) fabrics. ijarbs.com This process, conducted at 80°C for 20 minutes, presents a greener alternative to traditional methods that often use agents like sodium dithionite. ijarbs.com
Table 1: Solvent Extraction Methods for this compound
| Method | Solvent/Reagent | Temperature | Duration | Additional Details |
|---|---|---|---|---|
| Ultrasonic Extraction | Methanol | 50 °C | 15 minutes | Utilizes an ultrasonic bath to enhance extraction efficiency. labrulez.com |
| Eco-friendly Wash-off | Soap Nut Extract | 80 °C | 20 minutes | A sustainable alternative for removing unfixed dyes. ijarbs.com |
To achieve the highest possible extraction efficiency, the optimization of various parameters is essential. These parameters can significantly influence the recovery of this compound from a textile matrix. Key parameters that are often optimized include:
Temperature: As seen in the solvent extraction method, temperature plays a role in the solubility of the dye and the swelling of textile fibers, which can facilitate dye removal. labrulez.com
Contact Time: The duration of the extraction process is critical to ensure that equilibrium is reached between the dye in the textile and the solvent. ijarbs.com
pH: The pH of the extraction medium can influence the surface charge of the textile fibers and the stability of the dye, thereby affecting extraction efficiency. chemrxiv.org
Agitation Speed: In batch extraction processes, the agitation speed can impact the mass transfer of the dye from the textile to the solvent. semanticscholar.org
Solvent-to-Material Ratio: The volume of solvent relative to the amount of textile material can affect the concentration gradient and, consequently, the extraction efficiency.
Response surface methodology (RSM) is a statistical approach that can be employed to optimize multiple process parameters simultaneously, identifying the most favorable operational conditions for extraction. semanticscholar.org
Chromatographic Separation Techniques
Following extraction, the dye must be separated from other co-extracted compounds to allow for accurate identification and quantification. Chromatography is the cornerstone of this separation process. The German standard method DIN 54231, for instance, specifies the use of high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for the analysis of disperse dyes. labrulez.comlcms.cz
HPLC is a widely used technique for the separation of disperse dyes due to its high resolution and sensitivity. labrulez.comlcms.cz The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).
A typical HPLC system for the analysis of this compound would consist of a C18 reversed-phase column. nih.gov The mobile phase often comprises a gradient mixture of an aqueous component (like water) and an organic modifier (such as acetonitrile (B52724) or methanol). labrulez.comresearchgate.net Detection is commonly achieved using a photodiode array (PDA) or UV/Vis detector, which measures the absorbance of the dye as it elutes from the column. labrulez.comlcms.cz Mass spectrometry can also be coupled with HPLC for more definitive identification. labrulez.com
Table 2: Example HPLC Parameters for Disperse Dye Analysis
| Parameter | Specification |
|---|---|
| System | ACQUITY UPLC H-Class System labrulez.com |
| Mobile Phase | Gradient of water and methanol labrulez.com |
| Flow Rate | 0.6 mL/min labrulez.com |
| Injection Volume | 5 µL labrulez.com |
| Detection | UV/Vis, Mass Spectrometry (MS) labrulez.comlcms.cz |
TLC is another valuable technique for the separation of disperse dyes. lcms.czhplc.sk It is a form of planar chromatography where the separation occurs on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat support such as a glass plate or aluminum sheet. hplc.skmds-usa.com
In TLC, a small spot of the extracted sample is applied to the plate, which is then placed in a developing chamber containing a suitable mobile phase. ksu.edu.sa As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary and mobile phases. hplc.sk The separated spots are visualized, and their retention factor (Rf) values are calculated and compared with those of standards for identification. ksu.edu.sa TLC is often used as a rapid and cost-effective screening method. fishersci.com
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with chromatographic methods like HPLC to provide highly specific identification and quantification of analytes such as this compound. labrulez.comlcms.cz
For the analysis of disperse dyes, electrospray ionization (ESI) is a commonly employed ionization technique. labrulez.com In ESI-MS, the analyte is ionized, and the resulting ions are transferred into the mass analyzer. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov
For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode of operation. labrulez.com In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, which significantly reduces background noise and enhances the accuracy of quantification. nih.gov
Table 3: Mass Spectrometric Data for this compound
| Parameter | Information |
|---|---|
| Chemical Formula | C₁₅H₁₉N₅O₄S made-in-china.com |
| Molecular Weight | 365.41 g/mol made-in-china.com |
| Ionization Mode | Electrospray Ionization (ESI) labrulez.com |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification labrulez.com |
| Tandem Spectra | MS¹ through MS⁵ data available in some databases mzcloud.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the detection and quantification of disperse dyes, including this compound. lcms.cz This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. lcms.czlabrulez.com
In a typical LC-MS/MS method, the dye is first extracted from the sample matrix, such as a textile, often using a solvent like methanol in an ultrasonic bath. labrulez.com The extract is then injected into a liquid chromatography system, where it passes through a column (e.g., a C18 column) that separates the different components of the mixture. lcms.czlcms.cz A gradient elution program, using mobile phases such as ammonium (B1175870) acetate (B1210297) with formic acid in water and acetonitrile, is commonly employed to achieve effective separation. sciex.com
Following separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is frequently used, which can be operated in either positive or negative ion mode to detect a wide range of dyes simultaneously. labrulez.comsciex.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. labrulez.com This specificity allows for accurate quantification even in complex matrices.
Method performance characteristics, such as the limit of quantification (LOQ), linearity, and precision (expressed as Relative Standard Deviation, RSD), are critical for validation. For this compound, methods have been developed that demonstrate high sensitivity and reliability. sciex.com
Table 1: LC-MS/MS Method Performance for this compound Data sourced from a study analyzing 23 sensitizing and carcinogenic dyes. sciex.com
| Parameter | Value |
|---|---|
| Limit of Quantification (LOQ) | 0.1 µg/kg |
| Linear Range | 0.1-100 µg/kg |
| RSD (n=6) | 1.67% |
Liquid Chromatography/Linear Ion Trap Mass Spectrometry (LC/LIT-MSn)
A more advanced mass spectrometry technique used for the characterization of disperse dyes is Liquid Chromatography/Linear Ion Trap Mass Spectrometry (LC/LIT-MSn). nih.govresearchgate.net This method is particularly valuable for building comprehensive analytical databases and for the detailed structural elucidation of dyes. nih.gov
In this approach, after chromatographic separation, the linear ion trap mass spectrometer allows for multi-stage fragmentation experiments (MSn). nih.govresearchgate.net This means that after the initial precursor ion is selected (MS), it can be fragmented to produce product ions (MS²). One of these product ions can then be isolated and fragmented again to produce a subsequent generation of fragments (MS³), and so on. nih.gov
The resulting fragmentation patterns, combined with the retention time from the LC and the maximum absorption wavelength (λmax) from a UV-visible spectrum, provide a highly specific fingerprint for each dye. nih.govresearchgate.net This detailed characterization is instrumental in reliably identifying co-eluting dyes that cannot be separated by chromatography alone or distinguishing between dyes with similar properties. nih.gov The information gathered, including data on by-products from synthesis, aids in discriminating between dyestuffs manufactured through different processes, which is of significant interest in forensic science for comparing dyed fibers from crime scenes. nih.govresearchgate.net
Direct Ionization Methods (e.g., DART-MS)
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no preparation. semanticscholar.orgresearchgate.net This makes it a powerful tool for the high-throughput screening of materials like textile fibers for the presence of dyes such as this compound. semanticscholar.org
The DART ionization source works by directing a heated stream of metastable gas, typically helium, at the sample's surface. semanticscholar.orgresearchgate.net This process desorbs and ionizes the analytes directly from the material, which are then drawn into the mass spectrometer for analysis. semanticscholar.org The key advantage of DART-MS is the elimination of time-consuming extraction steps, allowing for the direct analysis of a solid fabric piece or even a single thread in seconds. semanticscholar.orgresearchgate.net
DART-MS is sensitive and can positively characterize disperse dyes on polyester fibers. semanticscholar.org It has proven effective in identifying individual dyes within a mixture on a fabric, making the specific combination of dyes a unique characteristic for forensic comparison. semanticscholar.orgresearchgate.net The methodology has been validated by analyzing fabrics with known dye concentrations. semanticscholar.org
Spectrophotometric Approaches (UV-Vis, Microspectrophotometry)
Spectrophotometry in the ultraviolet-visible (UV-Vis) range is a fundamental analytical technique for the analysis of colored compounds like this compound. pacificbiolabs.comnanoqam.ca This method is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance in a solution. nanoqam.ca
For this compound, UV-Vis spectrophotometry can be used to determine its characteristic absorption spectrum and its wavelength of maximum absorbance (λmax). nih.govresearchgate.net This λmax value is a key piece of information used in the identification of the dye. nih.gov
Method Validation and Performance Characteristics (e.g., matrix effects, recovery)
The validation of any analytical method is essential to ensure the reliability and accuracy of its results. Key performance characteristics that must be evaluated are matrix effects and recovery. nih.govacs.org
Matrix effects refer to the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., other chemicals in a textile or environmental sample). nih.gov These effects can significantly impact the accuracy of quantification in LC-MS analysis. nih.gov For disperse dyes extracted from textiles, matrix effects have been observed to range from 33.1% to 168.7%, though dilution of the sample extract can significantly mitigate these effects. shimadzu.com
Recovery measures the efficiency of the extraction process by quantifying the percentage of the analyte that is successfully recovered from the sample matrix during sample preparation. acs.orgnih.gov In a study analyzing 23 allergenic and carcinogenic dyes, including this compound, in textile samples, the recovery rates were found to be between 91.2% and 110.1%. sciex.com Another study reported recoveries for a broader group of 47 dyes ranging from 81.8% to 114.1%. lcms.cz These values indicate that the extraction procedures are effective for quantitative analysis.
Table 2: Method Performance Characteristics for Analysis of Disperse Dyes
| Performance Characteristic | Finding | Source |
|---|---|---|
| Recovery | 91.2% - 110.1% | sciex.com |
| Matrix Effect | Can range from 33.1% to 168.7% for disperse dyes; can be improved with sample dilution. | shimadzu.com |
Regulatory and Policy Research Frameworks Pertaining to Disperse Blue 102
Inclusion in Restricted Substance Lists and Ecolabels (e.g., EU Commission, Oeko-Tex, REACH)
Disperse Blue 102 is identified as a substance of concern by numerous regulatory and advisory bodies worldwide. Its inclusion in Restricted Substance Lists (RSLs) and ecolabel standards significantly impacts its use in the textile and apparel industries. These listings mandate that manufacturers either prohibit the use of the dye or ensure its concentration in the final product is below a specified threshold.
Key regulations and standards that restrict this compound include:
EU Ecolabel : This voluntary scheme for environmental excellence lists C.I. This compound as a restricted substance for textile products. europa.eumst.dk Dyes that are classified as carcinogenic, mutagenic, toxic to reproduction, or potentially sensitizing are restricted under these criteria. europa.eu
OEKO-TEX® Standard 100 : A globally recognized testing and certification system for textiles, OEKO-TEX® includes this compound in its list of regulated allergenic disperse dyes. mst.dkoeko-tex.com Products certified under this standard must comply with the specified limits for these substances.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : The European Union's REACH regulation governs the use of chemicals. While some carcinogenic disperse dyes have been specifically restricted under Annex XVII, other allergenic dyes like this compound are also monitored. satra.comregatta.com It is often included in the RSLs that companies establish to ensure REACH compliance. ctfassets.net Substances of Very High Concern (SVHC) are placed on the Candidate List for potential inclusion in the Authorisation List; this is a continuous process that influences industry practices. ctfassets.net
Apparel and Footwear International RSL Management (AFIRM) Group : AFIRM provides a guidance RSL for the industry, which lists this compound. afirm-group.comafirm-group.com This list is widely adopted by global brands to manage chemical risks in their supply chains. pentlandbrands.com
Zero Discharge of Hazardous Chemicals (ZDHC) MRSL : this compound is included on the ZDHC Manufacturing Restricted Substances List (MRSL), which aims to eliminate hazardous chemicals from the textile and footwear value chain. roadmaptozero.com This restricts the intentional use of the substance in facilities that process textile materials and trims. roadmaptozero.com
Table 1: Selected Regulatory and Ecolabel Restrictions for this compound
| Regulation / Standard | Organization | Restriction Type | Notes |
|---|---|---|---|
| EU Ecolabel for Textiles | European Commission | Restricted | Listed among dyes that are carcinogenic, mutagenic, or toxic to reproduction, or which are potentially sensitising. europa.eu |
| Standard 100 | OEKO-TEX® | Restricted (Allergenic Dyes) | Part of a list of disperse dyes with allergenic potential that are restricted in certified textiles. oeko-tex.com |
| REACH Regulation (EC) 1907/2006 | European Chemicals Agency (ECHA) | Monitored / Restricted | Included in industry-specific RSLs to ensure compliance with broader REACH requirements for articles. regatta.comctfassets.net |
| AFIRM RSL | AFIRM Group | Restricted | Listed as a restricted substance for apparel and footwear. afirm-group.comafirm-group.com |
| ZDHC MRSL | ZDHC Foundation | Usage Ban in Manufacturing | Prohibited from intentional use in the manufacturing process. roadmaptozero.com |
Comparative Analysis of International Regulations
While regulations in the European Union are often the most stringent, other international bodies and national laws also place restrictions on this compound and similar dyes. A comparative analysis reveals a global trend towards tighter control over sensitizing chemicals in consumer goods.
European Union : The EU's approach is comprehensive, combining the overarching REACH regulation with specific criteria in the EU Ecolabel. europa.eusatra.com This creates a multi-layered system of control, influencing product design and manufacturing processes.
Germany : Germany has its own national regulations, such as the German Food and Feed Code (LFGB), which restricts certain disperse dyes in consumer goods that come into contact with skin. satra.comregatta.com These national laws sometimes precede broader EU-wide restrictions.
United States : In the U.S., regulations can vary by state. California's Proposition 65, for instance, requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm. ctfassets.net While not an outright ban, this requirement pressures manufacturers to reformulate products to avoid labeling. satra.com
Industry-Led Initiatives : Global initiatives like the ZDHC MRSL and the AFIRM RSL demonstrate the industry's proactive approach to chemical management. afirm-group.comroadmaptozero.com These standards often harmonize various international legal requirements, creating a unified benchmark for suppliers and brands that can be more stringent than individual national laws.
This patchwork of regulations necessitates a robust compliance strategy for global manufacturers, who must navigate differing requirements across various markets.
Research on Risk Management and Control Strategies
The regulatory focus on this compound has spurred research into effective risk management and control strategies, both in the final product and during industrial processing.
Risk Management in Supply Chains: A primary strategy involves a multi-tiered approach to chemical management. This includes:
Supplier Communication : Brands explicitly communicate their RSLs to material and chemical suppliers, requiring compliance. afirm-group.comroadmaptozero.com
Compliance Confirmation : Suppliers are often required to submit a declaration of conformity or a third-party test report to verify that restricted substances are not present above the specified limits. afirm-group.com
Risk-Based Testing : Companies perform random testing on materials and final products to ensure that RSL limits are consistently met. afirm-group.comroadmaptozero.com
Control Strategies for Industrial Effluents: Research has also focused on methods to treat textile wastewater containing disperse dyes, which are known for their low water solubility and resistance to degradation. researchgate.net Effective control strategies are crucial for minimizing the environmental impact of dye manufacturing and textile dyeing facilities. Studied treatment methods for disperse dye effluents include:
Adsorption : This is a widely used physical treatment method. Research has explored various low-cost adsorbents, such as orange peels and peanut hulls, as alternatives to activated carbon for color removal. researchgate.netresearchgate.net
Biological Treatment : Activated sludge processes have been investigated for treating disperse dye effluents, though the stability of these dyes can make biodegradation challenging. researchgate.netnih.gov
Enzymatic Treatment : The use of enzymes like laccase is a promising area of research for decolorizing and detoxifying dye wastewater before it undergoes further treatment, such as with activated sludge. nih.gov
Electrocoagulation : This electrochemical process has shown high removal efficiency for disperse dyes in wastewater under optimized conditions of pH, current density, and treatment time. deswater.com
These research efforts aim to provide cost-effective and efficient solutions for the textile industry to comply with environmental discharge regulations.
Q & A
Q. What are the key synthesis pathways for Disperse Blue 102, and how can its purity be validated experimentally?
this compound is synthesized via diazotization of 5-nitrothiazol-2-amine followed by coupling with 1-(ethyl(m-tolyl)amino)propane-1,2-diol . To validate purity, researchers should employ FT-IR spectroscopy (to confirm functional groups like azo bonds [N=N, ~1438–1599 cm⁻¹] and carbonyl groups [C=O, ~1602–1736 cm⁻¹]) and GC-MS for molecular weight verification (365.41 g/mol) . Melting point analysis (163–209°C) and chromatographic techniques (HPLC) are also critical for assessing crystallinity and impurities .
Q. How should experimental designs be structured to evaluate the fastness properties (e.g., light, washing) of this compound on synthetic fabrics?
Follow standardized protocols such as ISO 105-B02 (light fastness) and AATCC Test Method 61 (washing fastness) . For reproducibility:
- Use controlled dye concentrations (e.g., 2% depth on polyester/nylon) .
- Employ spectrophotometric analysis to quantify color retention post-exposure.
- Include control samples (undyed fabric) and replicate tests to minimize batch variability . Tabulate results using a 5-point scale for fading/staining (e.g., ISO ratings: 4–5 for light fastness) .
Advanced Research Questions
Q. How can researchers resolve contradictions in wash fastness data between polyester and nylon 6,6 substrates dyed with this compound?
Contradictions often arise from differences in fabric hydrophobicity and dye-fiber interactions. For nylon 6,6 (polar amide groups), reduced wash fastness may stem from weaker dye solubility and hydrogen bonding vs. polyester (nonpolar) . Methodological solutions:
- Conduct dye penetration analysis (microscopy or cross-sectional imaging) to assess diffusion depth.
- Compare molecular geometry effects (e.g., substituents like ethyl groups in this compound) on affinity using computational modeling (DFT) .
- Correlate fastness with dye concentration via Langmuir isotherm studies .
Q. What molecular design strategies enhance the photostability of this compound derivatives?
Photodegradation in azo dyes is linked to N=N bond cleavage under UV exposure. Strategies include:
- Introducing electron-withdrawing groups (e.g., acetamide) para to the azo bond to stabilize the excited state .
- Incorporating intramolecular hydrogen bonding (e.g., –NH groups) to reduce radical formation .
- Validate modifications via accelerated weathering tests (Xenon-arc lamp) and compare degradation rates using Arrhenius kinetics .
Q. How can statistical tools address variability in dye application studies (e.g., color strength, fabric smoothness)?
- Apply ANOVA to identify significant differences between dye batches or application methods.
- Use multivariate regression to model interactions between dye concentration, temperature, and fastness properties.
- Report data with precision aligned to instrumentation (e.g., spectrophotometric ΔE values to 2 decimal places) and avoid overgeneralizing results (per ISO 105-A05 guidelines) .
Methodological Guidelines
- Data Presentation : Tables must include Roman numerals, footnotes (superscript letters), and self-explanatory titles (e.g., Table 1: IR Vibrational Frequencies of this compound) .
- Ethical Reporting : Disclose conflicts of interest (e.g., supplier variations in dye purity) and avoid "significant" claims without statistical validation (p < 0.05) .
- Literature Gaps : Prioritize understudied areas, such as eco-toxicity of this compound degradation byproducts or its performance on biodegradable polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
